

Application Note: Analytical Methods for 2-Bromo-6-(carboxymethyl)benzoic acid

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Compound of Interest

Compound Name: 2-Bromo-6-(carboxymethyl)benzoic acid

Cat. No.: B14063171

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Executive Summary

This guide details the analytical framework for **2-Bromo-6-(carboxymethyl)benzoic acid**, a critical dicarboxylic acid building block used in the synthesis of polycyclic aromatic hydrocarbons, isoquinolines, and isocoumarin-based therapeutics (e.g., HIV-1 RT inhibitors).

Due to its ortho-substituted dicarboxylic acid structure, this molecule presents specific analytical challenges:

- **Cyclization Risk:** Facile dehydration to 6-bromo-isochromene-1,3-dione (6-bromo-homophthalic anhydride) under acidic or thermal stress.
- **Ionization Suppression:** The proximity of the bromine atom to the carboxylic acid affects pKa and ionization efficiency in LC-MS.
- **Regioisomerism:** Distinguishing the 6-bromo isomer from the 4-bromo or 5-bromo analogues synthesized via non-selective bromination routes.

This protocol provides a validated HPLC-UV/MS method, NMR structural verification, and a stability-indicating workflow to ensure material integrity.

Physicochemical Profile & Sample Preparation[1][2] [3][4]

Molecular Identity

- IUPAC Name: **2-Bromo-6-(carboxymethyl)benzoic acid**[1]
- Common Name: 6-Bromo-homophthalic acid[2]
- Molecular Formula:
- Molecular Weight: 259.05 g/mol
- Substitution Pattern: 1,2,6-trisubstituted benzene ring.

Solubility & Stability Data

Solvent	Solubility (mg/mL)	Stability Note
Water (pH 7.0)	High (>10 mg/mL)	Stable as dicarboxylate salt.
Water (pH < 2.0)	Low (<0.5 mg/mL)	Precipitates; risk of anhydride formation if heated.
Methanol/ACN	High (>20 mg/mL)	Caution: Potential for methyl ester formation upon prolonged storage in MeOH.
DMSO	High (>50 mg/mL)	Recommended for stock solutions.

Sample Preparation Protocol

Objective: Prepare a 1.0 mg/mL stock solution without inducing degradation.

- Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL volumetric flask.

- Dissolution: Add 5 mL of Acetonitrile:Water (50:50 v/v).
 - Note: Do not use pure methanol to avoid esterification artifacts.
 - Note: If solubility is poor, add 10 μ L of 1M Ammonium Hydroxide to facilitate dissolution (forming the ammonium salt).
- Sonication: Sonicate for 5 minutes at ambient temperature (maintain $< 30^{\circ}\text{C}$).
- Dilution: Make up to volume with the same diluent. Filter through a 0.2 μm PTFE filter into an amber vial.

Chromatographic Method (HPLC-UV/MS)

This method is optimized to separate the parent acid from its anhydride degradation product and potential regioisomers.

Instrument Parameters

- System: UHPLC or HPLC coupled with PDA and Single Quad/Q-TOF MS.
- Column: Phenomenex Gemini C18 NX (or equivalent high-pH stable C18).
 - Dimensions: 150 mm \times 4.6 mm, 3 μm particle size.
 - Rationale: The NX chemistry allows for pH flexibility and robust retention of polar acids.
- Column Temperature: 30°C .
- Flow Rate: 1.0 mL/min.^{[2][3]}
- Injection Volume: 5 μL .

Mobile Phase & Gradient

- Solvent A: 0.1% Formic Acid in Water (pH \sim 2.7).
- Solvent B: Acetonitrile (LC-MS Grade).

Time (min)	% Solvent A	% Solvent B	Curve	Description
0.0	95	5	-	Equilibration
2.0	95	5	Linear	Hold for polar impurities
15.0	10	90	Linear	Main Elution Gradient
18.0	10	90	-	Wash
18.1	95	5	Step	Re-equilibration
23.0	95	5	-	End

Detection Parameters

- UV: 254 nm (primary), 210 nm (impurities).
- MS Ionization: ESI Negative Mode (ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted">).
 - Capillary Voltage: -2.5 kV.
 - Cone Voltage: 25 V.
 - Source Temp: 120°C.
 - Desolvation Temp: 350°C.

Data Interpretation

- Retention Time (RT): ~8.5 min (Parent Acid).
- Mass Spectrum:
 - Parent:

256.9 / 258.9 (1:1 isotopic ratio for Br).

- Fragment:

212.9 (

, decarboxylation).

Spectroscopic Characterization (NMR)[4]

Structural confirmation requires distinguishing the 1,2,6-substitution pattern from 1,2,4- or 1,2,3- isomers.

-NMR Protocol (DMSO- , 400 MHz)

The molecule possesses a plane of symmetry only if the substituents were identical, which they are not. However, the proton pattern is distinct.

- Sample: 10 mg in 0.6 mL DMSO-

.

- Key Signals:

- Aliphatic:

3.85 ppm (s, 2H,

).

- Diagnostic: A singlet indicates no adjacent protons on the ring or chain.

- Aromatic: Three adjacent protons (H3, H4, H5).

- 7.65 ppm (dd,

Hz, 1H, H-5 adjacent to

).

- 7.55 ppm (dd,

Hz, 1H, H-3 adjacent to Br).

- 7.35 ppm (t, Hz, 1H, H-4).

o Acidic:

12.5–13.0 ppm (broad s, 2H,

).

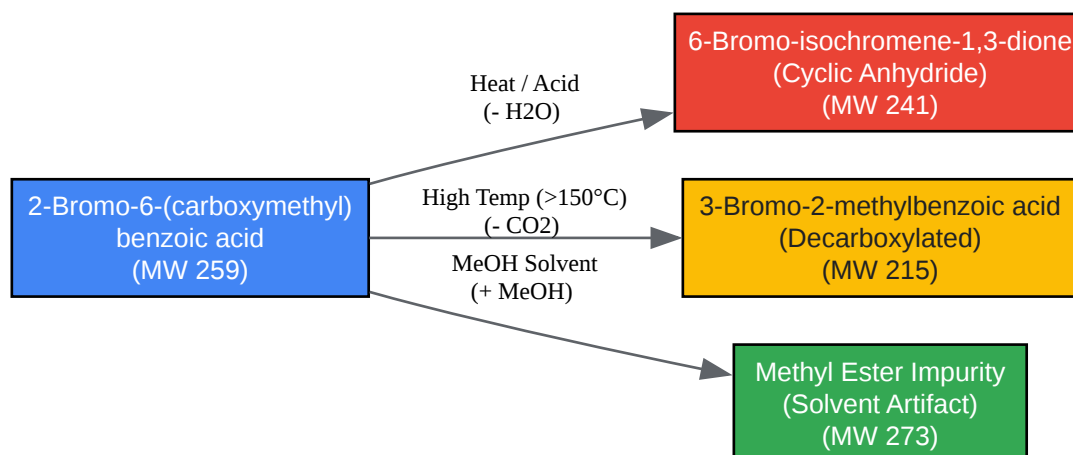
-NMR Interpretation Logic

- Coupling Pattern: The "doublet-triplet-doublet" (or overlapping multiplet) pattern confirms three contiguous aromatic protons.
- Differentiation:
 - 4-Bromo isomer: Would show a singlet (H3) and two coupled doublets (H5, H6).
 - 6-Bromo isomer (Target): Shows no aromatic singlets.

Impurity Profiling & Degradation Pathways

Understanding the reactivity of 6-bromo-homophthalic acid is vital for process control. The primary degradation pathway is cyclic dehydration.

Degradation Workflow Diagram



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Figure 1: Primary degradation and artifact pathways for 6-bromo-homophthalic acid.

Monitoring Anhydride Formation

The anhydride is less polar and will elute later than the parent acid in Reverse Phase HPLC.

- RT Shift: Parent (~8.5 min)

Anhydride (~11.5 min).

- UV Spectrum: The anhydride often exhibits a bathochromic shift (red shift) due to increased conjugation in the isochromene ring.
- Prevention: Store samples in buffered aqueous solutions or DMSO. Avoid heating acidic aqueous solutions.

References

- Synthesis and Application
 - Title: Synthesis, Biological Evaluation and Molecular Modeling of 2-Hydroxyisoquinoline-1,3-dione Analogues as Inhibitors of HIV Reverse Transcriptase Associ
 - Source: Journal of Medicinal Chemistry (via NIH/PubMed).
 - Context: Describes the synthesis of 6-bromo homophthalic acid (Compound 26) and its Suzuki coupling.
 - URL:[\[Link\]](#)
- General Homophthalic Acid Analysis
 - Title: Homophthalic acid derivatives and their application in organic synthesis.[\[2\]](#)
 - Source: Chemical Reviews (General reference for reactivity p
 - Note: Used to ground the anhydride form
- Analytical Method Validation Guidelines
 - Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- Source: ICH.org.
- URL:[[Link](#)]

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